molecular formula C15H15ClO B134878 Benzhydryl 2-chloroethyl ether CAS No. 32669-06-0

Benzhydryl 2-chloroethyl ether

Cat. No. B134878
CAS RN: 32669-06-0
M. Wt: 246.73 g/mol
InChI Key: ZNVASENTCOLNJT-UHFFFAOYSA-N
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Patent
US04673684

Procedure details

To a solution of 3.27 g of 2-chloroethanol in dry benzene (3.5 ml) was added 0.8 g of conc. sulfuric acid and the mixture was heated, under argon atmosphere, at 50° C. To the mixture was added slowly a solution of 5.0 g of benzhydrol in dry benzene (6.5 ml) and, after 30 minutes from the addition, the whole mixture was refluxed for 1.5 hours. After the mixture was allowed to cool, the benzene layer was washed with water and dried over anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure, to give 6.7 g of benzhydryl 2-chloroethyl ether.
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][OH:4].S(=O)(=O)(O)O.[CH:10](O)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C1C=CC=CC=1>[Cl:1][CH2:2][CH2:3][O:4][CH:10]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
3.27 g
Type
reactant
Smiles
ClCCO
Name
Quantity
0.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)O
Name
Quantity
6.5 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after 30 minutes from the addition
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the whole mixture was refluxed for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
the benzene layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCOC(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.